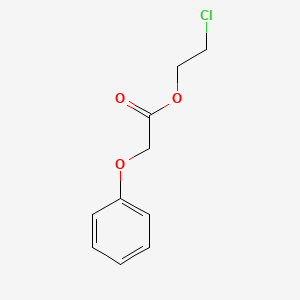
Acetic acid, phenoxy-, 2-chloroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl phenoxyacetate is an organic compound with the molecular formula C10H11ClO3. It is an ester derived from phenoxyacetic acid and 2-chloroethanol. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroethyl phenoxyacetate can be synthesized through the esterification of phenoxyacetic acid with 2-chloroethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of 2-chloroethyl phenoxyacetate involves the use of large-scale reactors where phenoxyacetic acid and 2-chloroethanol are mixed in the presence of a catalyst. The reaction mixture is heated to the required temperature and maintained under reflux until the reaction is complete. The product is then purified through distillation or other separation techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl phenoxyacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester bond in 2-chloroethyl phenoxyacetate can be hydrolyzed in the presence of water and an acid or base catalyst to yield phenoxyacetic acid and 2-chloroethanol.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reaction is typically carried out in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenoxyacetates and corresponding nucleophiles.
Hydrolysis: Phenoxyacetic acid and 2-chloroethanol are the primary products.
Oxidation: Oxidized derivatives of phenoxyacetic acid and other related compounds.
Scientific Research Applications
2-Chloroethyl phenoxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of agrochemicals, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloroethyl phenoxyacetate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the chloroethyl group reacts with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to the modification of these molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl ethyl sulfide: Known for its use as a chemical warfare agent, it shares the chloroethyl group but differs in its sulfur-containing structure.
Phenoxyacetic acid derivatives: Compounds such as 2,4-dichlorophenoxyacetic acid and 4-chlorophenoxyacetic acid are similar in structure but have different substituents on the aromatic ring.
Uniqueness
2-Chloroethyl phenoxyacetate is unique due to its specific ester linkage and the presence of both chloroethyl and phenoxy groups
Properties
CAS No. |
946-88-3 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
2-chloroethyl 2-phenoxyacetate |
InChI |
InChI=1S/C10H11ClO3/c11-6-7-13-10(12)8-14-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
DOHMOKZZEYNNHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















